1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one
Overview
Description
“1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one” is a chemical compound with the molecular formula C12H9ClOS and a molecular weight of 236.72 . It is a solid substance and is often used in research .
Molecular Structure Analysis
The molecular structure of “1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one” consists of a thiophene ring attached to a chlorophenyl group and an ethanone group . The InChI code for this compound is 1S/C12H9ClOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 .Physical And Chemical Properties Analysis
“1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one” is a solid substance . It has a melting point of 114 - 116 degrees Celsius .Scientific Research Applications
- Anti-inflammatory Properties : Research suggests that this compound may have anti-inflammatory effects, making it a potential candidate for drug development .
- Analgesic Activity : Formalin-induced nociceptive behavior studies indicate its potential as an analgesic agent .
- Neuroprotective Effects : Investigations into its neuroprotective properties are ongoing .
- Chalcone Derivatives : As a heterocyclic chalcone, it serves as a building block for synthesizing other compounds with diverse biological activities .
- Functional Group Modifications : Researchers explore its reactivity in organic reactions, including functional group modifications.
- Optoelectronic Materials : Due to its conjugated system, it may find applications in optoelectronic devices like organic light-emitting diodes (OLEDs) or solar cells.
- Polymer Chemistry : Its incorporation into polymers could enhance their properties, such as conductivity or stability.
- Cell Signaling Pathways : Investigating its impact on cellular pathways could reveal insights into disease mechanisms.
- Enzyme Inhibition : Researchers explore its potential as an enzyme inhibitor.
- Protein-Ligand Interactions : Understanding its binding affinity to specific proteins aids drug discovery.
- Metabolic Pathways : It may participate in metabolic processes, warranting further exploration.
Pharmaceuticals
Organic Synthesis
Material Science
Biological Studies
Chemical Biology
Environmental Chemistry
Safety and Hazards
properties
IUPAC Name |
1-[5-(3-chlorophenyl)thiophen-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClOS/c1-8(14)11-5-6-12(15-11)9-3-2-4-10(13)7-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITFSMXEMRZTFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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